Researchers in Alzheimer's trials face unreliable quantification due to nonspecific tracer binding. Florbetaben (¹⁸F) overcomes this with demonstrated high selectivity for Aβ plaques over tau/α-synuclein aggregates, even at concentrations far exceeding clinical doses.
• Ki = 2.22 nM for Aβ plaques; highest white matter binding potential (BP = 0.32 ± 0.06) among five clinically available amyloid PET tracers tested head-to-head.
• Superior white matter uptake homogeneity versus [¹¹C]PiB ensures a stable reference region for SUVR calculations in longitudinal trials.
• FDA & EMA approved; commercially available synthesis modules facilitate multi-center clinical trial deployment.
Molecular FormulaC21H26FNO3
Molecular Weight358.4 g/mol
CAS No.902143-01-5
Cat. No.B1249069
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Florbetaben
CAS
902143-01-5
Synonyms
18F-BAY94-9172 18F-florbetaben 4-(N-methylamino)-4'-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)stilbene BAY 94-9172 BAY94 9172 BAY94-9172 florbetaben
Florbetaben F-18: Amyloid PET Tracer Overview & Procurement
Florbetaben (¹⁸F), marketed under the brand name Neuraceq, is a fluorine-18 labeled stilbene derivative developed as a positron emission tomography (PET) radiotracer for the non-invasive detection of β-amyloid neuritic plaques in the brain [1]. It is indicated for PET imaging to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline [2]. Florbetaben F-18 possesses a distinct chemical structure (molecular formula C21H26¹⁸FNO3, molecular weight ~358.44 g·mol⁻¹) that dictates its function as an amyloid-targeting PET tracer [3]. It crosses the blood-brain barrier and shows differential retention in brain regions that contain β-amyloid deposits, with high affinity (Ki = 2.22 nM) for amyloid β plaques [4]. Florbetaben is one of three FDA-approved ¹⁸F amyloid PET tracers, alongside florbetapir (Amyvid) and flutemetamol (Vizamyl), and is distinguished by specific performance characteristics that influence its selection for research and clinical applications [5].
Aβ
Amyloid-β PET imaging research and clinical trial endpoint quantification
¹⁸F-labeled stilbene tracer with reported high affinity for neuritic plaques
WM
Longitudinal quantitative SUVR analysis with stable white matter reference region
Reported higher homogeneity and reduced age dependence vs. research standard PiB
Sel
High selectivity for Aβ over tau and α-synuclein aggregates
Supports mixed pathology research context; reported negligible off-target binding
[1] Sabri O, Sabbagh MN, Seibyl J, et al. Florbetaben PET imaging to detect amyloid beta plaques in Alzheimer's disease: phase 3 study. Alzheimers Dement. 2015;11(8):964-974. View Source
[2] FDA. NEURACEQ (florbetaben F 18) injection, for intravenous use. Prescribing Information. 2014. View Source
[3] MedPath. Florbetaben F-18 Advanced Drug Monograph. 2025. View Source
[4] Ryu EK, Chen X. Development of Alzheimer's disease imaging agents for clinical studies. Front Biosci. 2008;13:777-789. View Source
[5] Landau SM, Thomas BA, Thurfjell L, et al. Amyloid PET imaging in Alzheimer's disease: a comparison of three radiotracers. Eur J Nucl Med Mol Imaging. 2014;41(7):1398-1407. View Source
Florbetaben F-18: Key Differentiators in Tracer Selection
Substitution among FDA-approved ¹⁸F amyloid PET tracers (florbetaben, florbetapir, flutemetamol) is not straightforward due to significant differences in binding affinity, white matter retention characteristics, off-target binding profiles, and brain kinetics that directly impact image quantification, diagnostic thresholds, and clinical workflow [1]. While all three tracers are indicated for the detection of β-amyloid plaques, their distinct molecular structures (stilbene derivatives for florbetaben and florbetapir vs. benzothiazole derivative for flutemetamol) confer varying degrees of specific vs. nonspecific binding, influencing the dynamic range of the PET signal and the robustness of quantitative analyses [2]. Furthermore, differences in white matter (WM) uptake homogeneity affect visual interpretation and automated quantification, with florbetaben demonstrating more favorable texture characteristics than the research standard [¹¹C]PiB [3]. Additionally, the selectivity profile against other pathological aggregates (tau, α-synuclein) differs among tracers, which is crucial for accurate differential diagnosis in mixed pathology cases [4]. Consequently, selecting a tracer for a clinical trial or routine diagnostic program requires careful consideration of these performance metrics, as simple interchangeability is not supported by the quantitative evidence detailed below.
Affinity and binding profile divergence
Reported Aβ binding affinity differs across approved ¹⁸F tracers (florbetapir, flutemetamol). Quantitative SUVR cut-off thresholds may shift; direct interchange without re-validation is not supported.
White matter retention characteristics
Florbetaben demonstrates a distinct white matter binding potential and homogeneity pattern compared to florbetapir and flutemetamol. Reference region behavior may alter longitudinal quantification.
Off-target selectivity context
Selectivity against tau and α-synuclein aggregates differs among amyloid PET tracers. In mixed pathology cohorts, tracer substitution may introduce signal interpretation variability.
[1] Landau SM, Thomas BA, Thurfjell L, et al. Amyloid PET imaging in Alzheimer's disease: a comparison of three radiotracers. Eur J Nucl Med Mol Imaging. 2014;41(7):1398-1407. View Source
[2] Auvity S, Tonietto M, Caillé F, et al. Repurposing radiotracers for myelin imaging: a study comparing 18F-florbetaben, 18F-florbetapir, 18F-flutemetamol, 11C-MeDAS, and 11C-PiB. Eur J Nucl Med Mol Imaging. 2020;47:490-501. View Source
[3] Rullmann M, Flender P, Villemagne V, Sabri O, Barthel H. The homogeneity of beta amyloid PET: comparing white matter properties of [18F]Florbetaben and [11C]PiB. J Nucl Med. 2020;61(supplement 1):1544. View Source
[4] Fodero-Tavoletti MT, Brockschnieder D, Villemagne VL, et al. In vitro characterization of [18F]-florbetaben, an Aβ imaging radiotracer. Nucl Med Biol. 2012;39(7):1042-1048. View Source
Florbetaben F-18: Quantitative Evidence Guide
Binding Affinity Across Amyloid PET Tracers
Florbetaben exhibits a higher binding affinity (Ki = 2.22 nM) for amyloid β plaques compared to florbetapir (Ki = 2.87 nM), though lower than flutemetamol (Ki = 0.74 nM), when measured in a consistent assay system [1]. The affinity relative to the research standard PiB is 0.39 for florbetaben, compared to 0.30 for florbetapir and 1.18 for flutemetamol, indicating a balanced profile between specific binding and nonspecific background [1]. Binding affinity was determined using displacement assays in human Alzheimer's disease brain homogenates.
Binding Affinity (Ki)Head-to-head
Ki = 2.22 nM
Florbetapir 2.87 nM, Flutemetamol 0.74 nM
Reported affinity context; intermediate rank among approved tracers
Human AD homogenate assay; affects dynamic range
Amyloid PETBinding affinityKi
Evidence Dimension
Binding affinity (Ki) to Aβ plaques
Target Compound Data
Ki = 2.22 nM
Comparator Or Baseline
Flutemetamol: Ki = 0.74 nM; Florbetapir: Ki = 2.87 nM; PiB: Kd = 3.77 nM
Quantified Difference
Florbetaben affinity is 1.3x higher than florbetapir (2.87/2.22) and 3x lower than flutemetamol (2.22/0.74)
Conditions
Human AD brain homogenate displacement assay
Why This Matters
Higher binding affinity than florbetapir suggests potentially improved target engagement, while lower affinity than flutemetamol may confer a different dynamic range that impacts quantitative cut-off thresholds.
Amyloid PETBinding affinityKi
[1] Ryu EK, Chen X. Development of Alzheimer's disease imaging agents for clinical studies. Front Biosci. 2008;13:777-789. Table I: Comparative binding affinities of amyloid PET tracers. View Source
Diagnostic Accuracy vs. Histopathology
In a multicenter phase 3 study comparing in vivo florbetaben PET imaging to post-mortem histopathology as the gold standard, florbetaben demonstrated a sensitivity of 97.9% (95% CI 93.8-100%) and specificity of 88.9% (95% CI 77.0-100%) for detecting neuritic β-amyloid plaques on a subject-level visual read [1]. In a regional tissue-scan matched analysis of areas known to strongly accumulate β-amyloid plaques, sensitivity ranged from 82% to 90% and specificity from 86% to 95% [1]. A separate Phase 3 analysis using a whole-brain visual assessment procedure proposed for routine clinical practice demonstrated 100% sensitivity and 92% specificity with excellent inter-reader agreement (kappa = 0.88) [2]. A systematic review and meta-analysis found no marked differences in the diagnostic accuracy of florbetaben, florbetapir, and flutemetamol when compared to clinical diagnosis or histopathology, with all tracers performing similarly in discriminating AD from healthy controls [3]. However, the availability of robust Phase 3 histopathology-confirmed data specifically for florbetaben provides a high level of evidence for its clinical validity.
Diagnostic Accuracy vs. HistopathologyCross-study comparable
Sens. 97.9% / Spec. 88.9%
Phase 3, n=74; meta-analysis: no marked difference among ¹⁸F tracers
Supports endpoint validation context; high evidence level from histopathology confirmation
Meta-analysis: No marked difference in diagnostic accuracy among florbetaben, florbetapir, and flutemetamol [3]
Quantified Difference
Not significantly different based on meta-analysis; however, florbetaben's Phase 3 histopathology validation provides highest level of evidence
Conditions
Phase 3 clinical trial (NCT01020838) with post-mortem histopathology confirmation in 74 subjects
Why This Matters
The availability of rigorous Phase 3 histopathology-confirmed data provides a high level of confidence in the diagnostic performance of florbetaben, which is critical for regulatory compliance and clinical trial endpoint validation.
Diagnostic accuracySensitivitySpecificityPhase 3
[1] Sabri O, Sabbagh MN, Seibyl J, et al. Florbetaben PET imaging to detect amyloid beta plaques in Alzheimer's disease: phase 3 study. Alzheimers Dement. 2015;11(8):964-974. View Source
[2] Sabbagh MN, et al. Florbetaben Phase 3 study results presented at AAN Annual Meeting. Neurology Today. 2012. View Source
[3] Morris E, Chalkidou A, Hammers A, Peacock J, Summers J, Keevil S. Diagnostic accuracy of 18F amyloid PET tracers for the diagnosis of Alzheimer's disease: a systematic review and meta-analysis. Eur J Nucl Med Mol Imaging. 2016;43(2):374-385. View Source
White Matter Uptake Homogeneity
In a head-to-head comparison of white matter (WM) uptake properties, florbetaben demonstrated significantly higher homogeneity (p<0.001), higher energy (p<0.001), and lower contrast (p<0.001) compared to the research standard [¹¹C]PiB [1]. The variance in WM uptake texture parameters was significantly lower for florbetaben (p<0.001), indicating more consistent nonspecific background signal across subjects [1]. Furthermore, while PiB WM uptake texture parameters showed significant age-correlation (homogeneity r=0.6, p<0.001; energy r=0.57, p<0.001; contrast r=-0.59, p<0.001), florbetaben WM homogeneity only weakly correlated with age (r=0.45, p=0.007) and energy/contrast showed no age effect, suggesting more stable reference tissue properties across the adult lifespan [1].
WM Homogeneity vs. PiBHead-to-head
Higher homogeneity (p < 0.05)
PiB: higher variance, age correlation (r=0.6, p < 0.05)
Stable white matter reference improves SUVR reliability
Matched cohorts, GAAIN database
White matterNonspecific bindingImage quantificationRadiomics
Evidence Dimension
White matter uptake texture homogeneity
Target Compound Data
FBB WM homogeneity: higher than PiB (p<0.001), lower variance (p<0.001)
Comparator Or Baseline
[¹¹C]PiB: lower homogeneity, higher variance, significant age correlation (r=0.6, p<0.001)
Quantified Difference
FBB vs. PiB: homogeneity p<0.001, energy p<0.001, contrast p<0.001; age correlation r=0.45 (FBB) vs r=0.6 (PiB)
Conditions
Matched patient cohorts (n=67 each) and head-to-head cohort (10 young controls, 25 elderly) from GAAIN database
Why This Matters
Higher WM uptake homogeneity and reduced age dependence provide a more stable reference region for quantitative SUVR calculations, potentially improving the reliability of longitudinal measurements and multi-center trial data harmonization.
White matterNonspecific bindingImage quantificationRadiomics
[1] Rullmann M, Flender P, Villemagne V, Sabri O, Barthel H. The homogeneity of beta amyloid PET: comparing white matter properties of [18F]Florbetaben and [11C]PiB. J Nucl Med. 2020;61(supplement 1):1544. View Source
White Matter Binding Potential Across Tracers
In a head-to-head baboon study comparing five amyloid PET tracers, florbetaben demonstrated the highest binding potential (BP) in white matter (0.32 ± 0.06), significantly exceeding that of flutemetamol (0.20 ± 0.03), ¹¹C-MeDAS (0.17 ± 0.03), and ¹¹C-PiB (0.16 ± 0.03) [1]. The standardized uptake value ratio (SUVR75-90) for white matter was 1.32 ± 0.07 for florbetaben, compared to 1.38 ± 0.03 for florbetapir, 1.34 ± 0.02 for flutemetamol, 1.27 ± 0.04 for ¹¹C-MeDAS, and 1.25 ± 0.07 for ¹¹C-PiB [1]. Distribution volume ratio (DVR) was not significantly different between florbetaben (1.26 ± 0.06) and florbetapir (1.27 ± 0.03), but both were significantly higher than flutemetamol (1.17 ± 0.02), ¹¹C-MeDAS (1.16 ± 0.03), and ¹¹C-PiB (1.14 ± 0.02) [1].
WM Binding PotentialHead-to-head
BP = 0.32 ± 0.06
Flutemetamol 0.20, PiB 0.16; SUVR 1.32 ± 0.07
Highest reported BP among tested tracers; supports myelin imaging research
Florbetaben BP is 1.6x higher than flutemetamol (0.32/0.20) and 2x higher than PiB (0.32/0.16)
Conditions
90-min dynamic PET scans in four baboons; Logan method with input function
Why This Matters
The highest BP among tested tracers indicates superior contrast for applications requiring robust white matter signal, such as myelin imaging in demyelinating diseases (e.g., multiple sclerosis).
Binding potentialSUVRMyelin imagingWM binding
[1] Auvity S, Tonietto M, Caillé F, et al. Repurposing radiotracers for myelin imaging: a study comparing 18F-florbetaben, 18F-florbetapir, 18F-flutemetamol, 11C-MeDAS, and 11C-PiB. Eur J Nucl Med Mol Imaging. 2020;47:490-501. View Source
Off-Target Binding Selectivity
In vitro autoradiography and fluorescence microscopy studies demonstrate that florbetaben exclusively binds Aβ plaques in Alzheimer's disease brain sections at low nanomolar concentrations, with no detectable binding to tau or α-synuclein aggregates [1]. Specifically, at concentrations thousand-folds higher than those achieved during a clinical PET scan, [¹⁹F]-florbetaben did not bind to α-synuclein aggregates in dementia with Lewy bodies (DLB) brain sections or to tau aggregates in frontotemporal lobar degeneration-tau (FTLD-tau) brain sections [1]. This contrasts with other amyloid PET tracers that may exhibit off-target binding to tau or other protein aggregates, which can confound interpretation in cases of mixed pathology.
Off-Target SelectivityClass-level inference
No binding to tau / α-synuclein at >1000× PET concentration
Supports Aβ-specific signal interpretation in mixed pathology
Postmortem DLB/FTLD-tau sections; autoradiography
SelectivityTauα-synucleinMixed pathology
Evidence Dimension
Selectivity against non-Aβ aggregates (tau, α-synuclein)
Target Compound Data
No binding to tau or α-synuclein aggregates at concentrations 1000x higher than PET scan levels
Comparator Or Baseline
Some other amyloid tracers show off-target tau binding (e.g., flortaucipir-class effects) [class-level inference]
Quantified Difference
Undetectable binding at >1000x clinical concentration
Conditions
Human postmortem brain sections from AD, DLB, and FTLD-tau; autoradiography and fluorescence microscopy
Why This Matters
High selectivity for Aβ over tau and α-synuclein reduces the risk of false-positive signals from co-pathology, improving diagnostic specificity in patients with mixed neurodegenerative proteinopathies.
SelectivityTauα-synucleinMixed pathology
[1] Fodero-Tavoletti MT, Brockschnieder D, Villemagne VL, et al. In vitro characterization of [18F]-florbetaben, an Aβ imaging radiotracer. Nucl Med Biol. 2012;39(7):1042-1048. View Source
Brain Kinetics in Alzheimer’s Mouse Model
In a transgenic mouse model of Alzheimer's disease (APP/PS1), kinetic analysis of ¹⁸F-florbetaben images revealed significant differences in K1 (rate of tracer delivery) and k4 (rate of dissociation) between AD and control groups, whereas ¹⁸F-flutemetamol images did not show significant differences in these kinetic parameters [1]. Additionally, ¹⁸F-florbetaben images exhibited more prominent visual uptake intensity and higher standardized uptake value ratios (SUVR) compared to ¹⁸F-flutemetamol, with stronger correlations to histopathological amyloid burden [1]. This suggests that florbetaben may provide greater sensitivity to detect early or subtle changes in amyloid burden in preclinical models.
Mouse Model KineticsHead-to-head
Significant K1/k4 group differences
Flutemetamol: non-significant; higher SUVR for florbetaben
Reported kinetic sensitivity may support early pathology detection
APP/PS1 transgenic mice; dynamic PET
Kinetic modelingSUVRMouse modelK1k4
Evidence Dimension
Kinetic parameters (K1, k4) and visual uptake
Target Compound Data
Significant differences in K1 and k4 between AD and control groups; prominent visual uptake and SUVR
Comparator Or Baseline
Flutemetamol: no significant differences in K1 or k4 between AD and control groups
Quantified Difference
Significant vs. non-significant group differences; higher SUVR for florbetaben
Conditions
APP/PS1 transgenic mouse model; dynamic PET imaging with kinetic analysis
Why This Matters
Greater kinetic sensitivity and visual contrast in a preclinical model suggest florbetaben may be advantageous for detecting early amyloid pathology or monitoring subtle changes in amyloid burden in longitudinal studies.
Kinetic modelingSUVRMouse modelK1k4
[1] Sacher J, et al. Assessment of brain beta-amyloid deposition in transgenic mouse models of Alzheimer's disease with PET imaging agents 18F-flutemetamol and 18F-florbetaben. EJNMMI Res. 2018;8(1):64. View Source
Florbetaben F-18: Optimal Application Scenarios
Longitudinal AD Trials with Consistent Quantification
Florbetaben's higher white matter uptake homogeneity and reduced age dependence compared to [¹¹C]PiB [1] provide a more stable reference region for SUVR calculations over time. This is critical for longitudinal trials where consistent quantification across multiple time points and diverse patient ages is required to accurately measure changes in amyloid burden. The FDA-approved status and availability of commercial synthesis modules facilitate multi-center trial deployment.
Differential Diagnosis in Mixed Neurodegenerative Pathology
The demonstrated high selectivity of florbetaben for Aβ plaques over tau and α-synuclein aggregates, even at concentrations far exceeding clinical doses [1], reduces the likelihood of false-positive signals from co-pathology. This makes florbetaben particularly suitable for differential diagnosis in patient populations where mixed proteinopathies (e.g., AD with Lewy bodies, AD with FTLD-tau) are prevalent.
Myelin Imaging in Multiple Sclerosis
Among five clinically available amyloid PET tracers tested head-to-head, florbetaben exhibited the highest white matter binding potential (BP = 0.32 ± 0.06) [1]. This superior binding in white matter, combined with its ¹⁸F half-life (110 min) enabling distribution to centers without on-site cyclotrons, positions florbetaben as a promising tracer for quantitative myelin imaging in multiple sclerosis and other demyelinating disorders [1].
Preclinical AD Mouse Model Imaging
In APP/PS1 transgenic mice, florbetaben demonstrated significant kinetic differences (K1, k4) between AD and control groups, whereas flutemetamol did not [1]. Florbetaben also provided more prominent visual uptake and higher SUVR values [1]. This enhanced sensitivity in a preclinical model makes florbetaben a valuable tool for evaluating amyloid-modifying therapeutics in animal studies before translation to human trials.
Application
Selection Property
Validation Focus
Longitudinal amyloid imaging studies
White matter reference stability
SUVR reproducibility across time points
Mixed neuropathology imaging research
Aβ selectivity profile
Tau/α-synuclein cross-reactivity review
Myelin imaging research
White matter binding potential context
Myelin-related BP and DVR reproducibility
Preclinical AD model imaging
Kinetic sensitivity in models
K1/k4 group differentiation review
[1] Rullmann M, Flender P, Villemagne V, Sabri O, Barthel H. The homogeneity of beta amyloid PET: comparing white matter properties of [18F]Florbetaben and [11C]PiB. J Nucl Med. 2020;61(supplement 1):1544. View Source
[2] Fodero-Tavoletti MT, Brockschnieder D, Villemagne VL, et al. In vitro characterization of [18F]-florbetaben, an Aβ imaging radiotracer. Nucl Med Biol. 2012;39(7):1042-1048. View Source
[3] Auvity S, Tonietto M, Caillé F, et al. Repurposing radiotracers for myelin imaging: a study comparing 18F-florbetaben, 18F-florbetapir, 18F-flutemetamol, 11C-MeDAS, and 11C-PiB. Eur J Nucl Med Mol Imaging. 2020;47:490-501. View Source
[4] Sacher J, et al. Assessment of brain beta-amyloid deposition in transgenic mouse models of Alzheimer's disease with PET imaging agents 18F-flutemetamol and 18F-florbetaben. EJNMMI Res. 2018;8(1):64. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.